

IWP-2 alternative delivery methods

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Compound Focus: IWP-2

CAS No.: 686770-61-6

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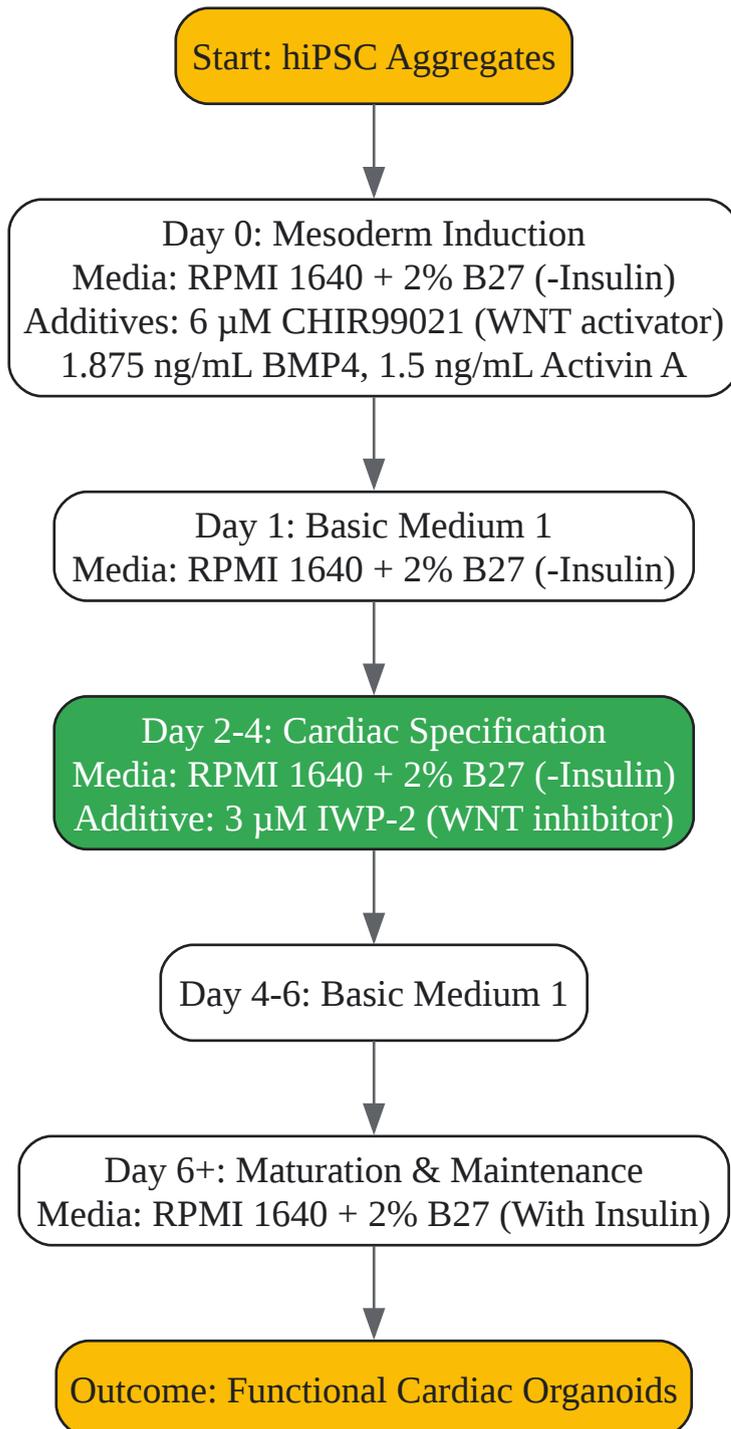
IWP-2 Technical Overview

The table below summarizes the key characteristics of **IWP-2** as a small molecule inhibitor.

Property	Description
Primary Mechanism	Inhibits Wnt protein processing and secretion by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase [1].
Primary IC50	27 nM for Wnt pathway inhibition [1].
Secondary Target	ATP-competitive CK1 δ (Casein Kinase 1 delta) inhibitor (IC50 = 40 nM for M82F mutant) [1].
Solubility	Soluble in DMSO (2 mg/mL) and DMF (12.5 mg/mL). Has a significant impact on solubility, use newly opened containers [1].
Research Use	For research use only. Not intended for human or animal diagnostic or therapeutic uses [2].

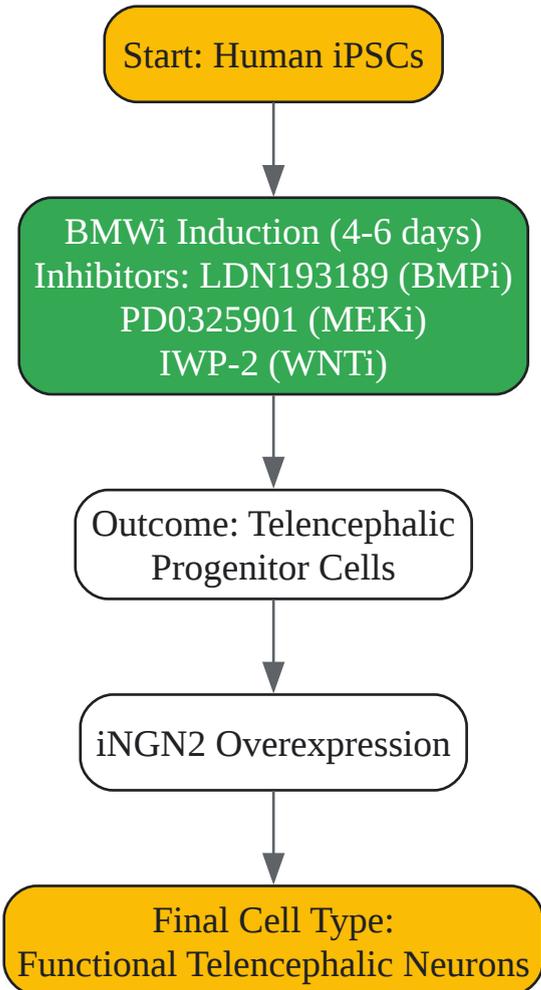
Established Experimental Protocols

While alternative delivery methods are not detailed in the search results, **IWP-2** is a standard component in several published stem cell differentiation protocols. The following workflows illustrate its typical application.



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Figure 1: **IWP-2** in Cardiac Organoid Differentiation. This protocol uses a classic WNT activation/inhibition sequence to direct differentiation [3].



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Figure 2: **IWP-2** in Neuronal Differentiation. The "BMW_i" protocol uses **IWP-2** for rapid induction of telencephalic neural progenitor cells [4] [5].

FAQs and Troubleshooting

Based on common experimental challenges, here is a preliminary FAQ.

Q1: What is the main challenge with IWP-2 delivery and formulation? The primary challenge is its **poor aqueous solubility**. **IWP-2** is typically first dissolved in a pure DMSO stock solution before being diluted

into the final cell culture medium [1]. The final DMSO concentration in the medium must be kept at a non-toxic level (usually below 0.1-1%).

Q2: Are there any known alternative delivery methods mentioned in recent literature? The search results did not reveal specific studies on novel delivery methods (e.g., nanoparticles, liposomes) for **IWP-2**. Its use in current research is dominated by direct dissolution in DMSO followed by dilution in culture medium, as shown in the protocols above.

Q3: What is a critical control experiment when using IWP-2? Given its secondary activity as a CK1δ inhibitor [1], it is crucial to design experiments with appropriate controls. These may include using other WNT pathway inhibitors with different mechanisms to confirm that the observed phenotypic effects are due to WNT inhibition and not off-target kinase activity.

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References

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